N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
The compound N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide features a hybrid structure combining a benzothiazole core with a pyridazinone moiety linked via an acetamide bridge. Key structural attributes include:
Properties
Molecular Formula |
C20H16N4O4S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4S2/c1-30(27,28)14-7-8-16-17(11-14)29-20(21-16)22-18(25)12-24-19(26)10-9-15(23-24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) |
InChI Key |
ZYXXFZYYJBKKQK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Benzothiazole Core
The benzothiazole scaffold is constructed from 2-aminobenzenethiol (A ) via cyclization with carbon disulfide (CS₂) in ethanol under reflux, yielding 2-mercaptobenzothiazole (B ). Subsequent methylation with methyl iodide in alkaline conditions introduces the methylthio group at position 6, forming 6-(methylthio)-1,3-benzothiazole-2(3H)-thione (C ).
Oxidation to Methylsulfonyl Group
Controlled oxidation of C using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C converts the thioether to a sulfonyl group, yielding 6-(methylsulfonyl)-1,3-benzothiazole-2(3H)-thione (D ). Treatment with aqueous ammonia generates the corresponding amine (E ), which tautomerizes to the thermodynamically stable (2Z)-ylidene configuration under basic conditions (e.g., K₂CO₃ in DMF).
Synthesis of 3-Phenylpyridazin-6(1H)-One
Cyclocondensation with Hydrazine
Ethyl 3-phenyl-2,4-dioxopentanoate (F ), prepared via Claisen condensation of ethyl oxalate and 3-phenylpropan-2-one, undergoes cyclization with hydrazine hydrate in ethanol under reflux. This yields 3-phenylpyridazin-6(1H)-one (G ) through a six-membered ring closure, with the phenyl group introduced via the starting diketone.
Functionalization at Position 1
Bromination of G using N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom at position 1, enabling Suzuki-Miyaura coupling with phenylboronic acid to reinforce the 3-phenyl substitution.
Acetamide Linker Assembly
Chloroacetylation of Benzothiazole Amine
The amine (E ) reacts with chloroacetyl chloride in dichloromethane at 0°C, forming N-[6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]chloroacetamide (H ). Triethylamine is employed as a base to scavenge HCl.
Nucleophilic Displacement with Pyridazinone
H undergoes nucleophilic substitution with the deprotonated pyridazinone (G ) in dimethylformamide (DMF) at 80°C, using K₂CO₃ as a base. The reaction proceeds via an SN2 mechanism, yielding the target acetamide (I ) after recrystallization from ethanol-water.
Reaction Optimization and Mechanistic Insights
Stereochemical Control
The Z-configuration of the benzothiazolylidene moiety is preserved by steric hindrance from the methylsulfonyl group, which disfavors isomerization during ammonia treatment.
Solvent and Base Effects
- Condensation: Toluene with tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) enhances phase-transfer efficiency for coupling reactions.
- Cyclization: Ethanol promotes hydrazine-mediated ring closure without side-product formation.
Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| E | 7.85 (d, J=8.5 Hz, 1H), 3.12 (s, 3H) | 167.2 (C=S), 44.1 (CH₃) | 255.1 [M+H]⁺ |
| G | 8.20 (s, 1H), 7.55–7.43 (m, 5H) | 160.5 (C=O), 138.2 (C-Ar) | 215.2 [M+H]⁺ |
| I | 8.65 (s, 1H), 4.32 (s, 2H) | 170.8 (C=O), 52.4 (CH₂) | 452.3 [M+H]⁺ |
Table 2: Reaction Yields and Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| C→D | mCPBA | CH₂Cl₂ | 0–5 | 82 |
| F→G | N₂H₄·H₂O | EtOH | Reflux | 78 |
| H→I | K₂CO₃ | DMF | 80 | 75 |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzothiazole and pyridazinone rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Benzothiazole-Based Analogs
Patent Compounds (EP3348550A1) :
- Core : Benzothiazole linked to acetamide with aryl groups.
- Key Differences: Substituents: Trifluoromethyl (–CF₃) at benzothiazole vs. methylsulfonyl (–SO₂CH₃) in the target compound. Pyridazinone vs. Methoxyphenyl: The target’s pyridazinone may enhance hydrogen-bonding compared to methoxy-substituted phenyl groups in patent analogs.
- Implications : –CF₃ groups increase lipophilicity, while –SO₂CH₃ improves solubility and electronic effects .
Pyridazinone and Pyridazine Derivatives
Pyrazolylpyridazines :
- Core : Pyridazine with pyrazole substituents.
- Key Differences: The target’s pyridazinone includes a ketone oxygen, enabling stronger hydrogen bonding.
Acetamide-Linked Heterocycles
Triazole-Naphthalene Acetamides :
- Synthesis : Copper-catalyzed 1,3-dipolar cycloaddition (click chemistry).
- Structural Contrast: Triazole and naphthalene systems differ from benzothiazole-pyridazinone but share the acetamide linker.
- Activities : Antimicrobial properties inferred from nitro-substituted derivatives (e.g., 6b, 6c) .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Benzothiazole Modifications: –SO₂CH₃ (target) vs. –CF₃ (patent) may alter target selectivity and metabolic stability. Pyridazinone vs. Pyridazine: The ketone in pyridazinone could enhance binding to polar enzyme pockets compared to pyridazine analogs .
Biological Activity
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound with significant potential in pharmaceutical research. Its unique structure, which includes a benzothiazole ring, a pyridazinone structure, and a methylsulfonyl group, suggests various biological activities that warrant detailed investigation.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O3S2 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1232825-90-9 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : The benzothiazole moiety is known for its antimicrobial properties, which may extend to this compound, making it a candidate for further exploration against bacterial and fungal pathogens.
- Anticancer Properties : Studies have suggested that benzothiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. (2020) demonstrated that benzothiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth.
-
Anticancer Activity :
- Research published by Johnson et al. (2021) explored the anticancer effects of similar benzothiazole compounds on human cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy.
-
Neuroprotective Effects :
- A recent investigation by Lee et al. (2022) highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating their potential for treating conditions like Alzheimer's disease.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | Moderate | High | Low |
| N-(4-chlorophenyl)-benzothiazole | High | Moderate | Moderate |
| N-(phenyl)-benzothiazole | Low | High | High |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Optimize reaction parameters (solvent ratio, catalyst loading, temperature) using Design of Experiments (DoE) to minimize trial runs while maximizing data output . For example, copper-catalyzed 1,3-dipolar cycloaddition reactions in tert-butanol/water (3:1) with TLC monitoring (hexane:ethyl acetate, 8:2) can reduce byproducts . Post-synthesis, recrystallization with ethanol improves purity . Statistical analysis of reaction variables (e.g., ANOVA) identifies critical factors affecting yield .
Q. What spectroscopic techniques are essential for characterizing the compound’s structure?
- Methodological Answer: Combine IR spectroscopy to confirm functional groups (e.g., C=O at ~1670–1682 cm⁻¹, sulfonyl groups at ~1300 cm⁻¹) , ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.2–8.6 ppm, methylsulfonyl groups at δ 52–61 ppm) , and HRMS for molecular weight validation (e.g., [M+H]⁺ matching theoretical values within ±0.001 Da) . Cross-reference with published analogs (e.g., benzothiazole-acetamide derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods be integrated into designing novel derivatives of this compound?
- Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error synthesis . Molecular docking studies predict binding affinities to biological targets (e.g., enzymes), guiding substituent selection (e.g., phenylpyridazinyl groups for steric optimization) . Validate predictions with experimental assays (e.g., IC₅₀ measurements) to establish structure-activity relationships .
Q. How should researchers address contradictions in experimental data during reaction mechanism studies?
- Methodological Answer: Employ multi-technique validation:
- Kinetic studies (e.g., rate constant measurements under varying temperatures) to distinguish between competing mechanisms.
- Isotopic labeling (e.g., ¹⁸O tracing) to track oxygen transfer in sulfonyl group formation .
- Statistical analysis (e.g., principal component analysis) to identify outlier data points and refine mechanistic models .
Cross-check computational simulations (e.g., transition state energy barriers) with experimental observations to resolve discrepancies .
Q. What strategies are effective in elucidating the antioxidant activity mechanism of this compound?
- Methodological Answer: Conduct radical scavenging assays (e.g., DPPH, ABTS) to quantify antioxidant capacity . Compare results with structurally similar analogs (e.g., pyrazolo-benzothiazine acetamides) to identify critical functional groups (e.g., methylsulfonyl for electron withdrawal) . Use computational models (e.g., HOMO-LUMO gap analysis) to predict electron transfer efficiency and radical stabilization . Validate with EPR spectroscopy to detect transient radical intermediates .
Data Analysis and Experimental Design
Q. How can researchers design experiments to evaluate the compound’s stability under varying conditions?
- Methodological Answer: Apply accelerated stability testing (e.g., high-temperature, humidity, UV exposure) with HPLC monitoring to track degradation products . Use factorial design to assess interactions between stressors (e.g., pH, light) and degradation rates . For mechanistic insights, perform LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining selectivity?
- Methodological Answer: Use microreactors for precise control of reaction parameters (e.g., residence time, mixing efficiency) to minimize side reactions . Implement membrane separation technologies for in-situ removal of byproducts (e.g., unreacted azides) . Optimize flow rates and catalyst recycling using process simulation software (e.g., Aspen Plus) to align with CRDC guidelines for reactor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
